molecular formula C17H16Cl2N2O3 B2369734 N-(2,5-DICHLOROPHENYL)-8-METHOXY-6-OXO-2,3,4,6-TETRAHYDRO-1H-QUINOLIZINE-9-CARBOXAMIDE CAS No. 1775346-10-5

N-(2,5-DICHLOROPHENYL)-8-METHOXY-6-OXO-2,3,4,6-TETRAHYDRO-1H-QUINOLIZINE-9-CARBOXAMIDE

Cat. No.: B2369734
CAS No.: 1775346-10-5
M. Wt: 367.23
InChI Key: WWYVTYIMENFWOD-UHFFFAOYSA-N
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Description

N-(2,5-DICHLOROPHENYL)-8-METHOXY-6-OXO-2,3,4,6-TETRAHYDRO-1H-QUINOLIZINE-9-CARBOXAMIDE is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinolizine core, a methoxy group, and a dichlorophenyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-DICHLOROPHENYL)-8-METHOXY-6-OXO-2,3,4,6-TETRAHYDRO-1H-QUINOLIZINE-9-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the quinolizine core. One common method involves the acylation of imine derivatives, followed by cyclization and functional group modifications . The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-DICHLOROPHENYL)-8-METHOXY-6-OXO-2,3,4,6-TETRAHYDRO-1H-QUINOLIZINE-9-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolizine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new aromatic or aliphatic groups.

Scientific Research Applications

N-(2,5-DICHLOROPHENYL)-8-METHOXY-6-OXO-2,3,4,6-TETRAHYDRO-1H-QUINOLIZINE-9-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,5-DICHLOROPHENYL)-8-METHOXY-6-OXO-2,3,4,6-TETRAHYDRO-1H-QUINOLIZINE-9-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes and biological outcomes . Detailed studies on its binding affinity, molecular docking, and structure-activity relationships are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinolizine derivatives and molecules with dichlorophenyl and methoxy groups. Examples include:

Uniqueness

N-(2,5-DICHLOROPHENYL)-8-METHOXY-6-OXO-2,3,4,6-TETRAHYDRO-1H-QUINOLIZINE-9-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(2,5-dichlorophenyl)-2-methoxy-4-oxo-6,7,8,9-tetrahydroquinolizine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N2O3/c1-24-14-9-15(22)21-7-3-2-4-13(21)16(14)17(23)20-12-8-10(18)5-6-11(12)19/h5-6,8-9H,2-4,7H2,1H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWYVTYIMENFWOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)N2CCCCC2=C1C(=O)NC3=C(C=CC(=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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